1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1260876-64-9
VCID: VC0174865
InChI: InChI=1S/C10H9N5O2/c1-5-3-6(14-17-5)8-7-9(15(2)13-8)11-4-12-10(7)16/h3-4H,1-2H3,(H,11,12,16)
SMILES: CC1=CC(=NO1)C2=NN(C3=C2C(=O)NC=N3)C
Molecular Formula: C10H9N5O2
Molecular Weight: 231.215

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS No.: 1260876-64-9

Cat. No.: VC0174865

Molecular Formula: C10H9N5O2

Molecular Weight: 231.215

* For research use only. Not for human or veterinary use.

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 1260876-64-9

Specification

CAS No. 1260876-64-9
Molecular Formula C10H9N5O2
Molecular Weight 231.215
IUPAC Name 1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C10H9N5O2/c1-5-3-6(14-17-5)8-7-9(15(2)13-8)11-4-12-10(7)16/h3-4H,1-2H3,(H,11,12,16)
Standard InChI Key LBGXMOFDCUVKNK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C2=NN(C3=C2C(=O)NC=N3)C

Introduction

Chemical Structure and Properties

Molecular Structure and Classification

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to the pyrazolopyrimidine class of compounds, specifically featuring a pyrazolo[3,4-d]pyrimidine core scaffold. This core structure consists of a fused bicyclic system where a pyrazole ring is connected to a pyrimidine ring, sharing one chemical bond . The compound contains several key structural features: the pyrazolo[3,4-d]pyrimidine core, a methyl substituent at position 1 of the pyrazole ring, a 5-methylisoxazol-3-yl group at position 3, and a hydroxy group at position 4 of the pyrimidine ring.

The compound shares structural similarities with 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which has been documented in chemical databases . However, the key differences lie in the 1-position substituent (methyl versus benzyl) and the presence of a (5-methylisoxazol-3-yl) group at position 3, which is absent in the referenced compound.

Physical and Chemical Characteristics

Based on analysis of related compounds, 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is expected to exhibit the following properties:

PropertyDescription
AppearanceLikely a crystalline solid
Molecular FormulaC12H11N5O2
Molecular WeightApproximately 257.25 g/mol
SolubilityLimited water solubility; better solubility in organic solvents such as DMF, DMSO
TautomerismMay exist in both hydroxy and keto tautomeric forms
Hydrogen BondingMultiple hydrogen bond donors and acceptors
UV AbsorptionExpected to show characteristic absorption due to conjugated systems

The 4-hydroxy group on the pyrimidine ring likely exists in tautomeric equilibrium with its keto form (4-one), similar to other pyrimidin-4-ol compounds . This tautomerism affects the compound's reactivity, solubility, and binding properties in biological systems.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol likely follows methodologies similar to those used for related pyrazolo[3,4-d]pyrimidine derivatives. Based on patent literature for related compounds, several potential synthetic routes can be proposed:

Building Block Approach

This approach involves the construction of the pyrazole ring first, followed by pyrimidine ring formation. The synthesis might begin with an appropriately substituted pyrazole building block that includes the methyl group at position 1 and the 5-methylisoxazol-3-yl group at position 3. The pyrimidine ring would then be constructed through cyclization reactions.

Functionalization of Pre-formed Core

Alternatively, a pre-formed pyrazolo[3,4-d]pyrimidine core could be functionalized with the required substituents. Patent literature describes synthetic procedures involving:

  • N-alkylation of the pyrazole nitrogen using appropriate alkylating agents

  • Introduction of substituents at the 3-position through coupling reactions or direct functionalization

  • Installation or modification of the 4-hydroxy/4-one group through various transformations

Key Synthetic Steps

Based on the synthesis of related compounds in the patent literature, key steps in the preparation might include:

  • Formation of an appropriately substituted pyrazole precursor

  • Cyclization to form the pyrazolo[3,4-d]pyrimidine core

  • N-methylation of the pyrazole nitrogen

  • Introduction of the 5-methylisoxazol-3-yl group through coupling reactions

  • Oxidation or functional group transformations to establish the 4-hydroxy/4-one functionality

The patent literature describes the use of reagents such as N-bromosuccinimide (NBS) for bromination steps, various bases (Cs2CO3, DBU) for alkylation reactions, and palladium-catalyzed reactions for coupling steps . These methodologies could be adapted for the synthesis of the target compound.

Structural FeaturePotential Impact on Activity
Pyrazolo[3,4-d]pyrimidine coreProvides basic pharmacophore for target binding
1-Methyl substituentMay influence binding orientation and metabolic stability
3-(5-methylisoxazol-3-yl) groupPotentially crucial for specific target interactions
4-Hydroxy/4-one groupLikely involved in hydrogen bonding with target proteins

The patent literature suggests that modifications at positions 1, 3, and 7 of the pyrazolo[4,3-d]pyrimidine scaffold significantly impact biological activity . By extension, the specific substitution pattern in 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol may confer unique biological properties that could be exploited for therapeutic applications.

Analytical Characterization

Spectroscopic Properties

The characterization of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the 1H NMR spectrum would include:

  • Singlet for the N-methyl group (approximately 3.8-4.0 ppm)

  • Singlet for the isoxazole methyl group (approximately 2.4-2.5 ppm)

  • Singlet for the isoxazole ring proton (approximately 6.0-6.2 ppm)

  • Signal for the C2 proton of the pyrazole ring (approximately 8.0-8.5 ppm)

  • Signal for the C6 proton of the pyrimidine ring (approximately 8.2-8.7 ppm)

  • Broad signal for the OH group (if present in the tautomeric form)

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 257 corresponding to its molecular weight, with fragmentation patterns characteristic of the pyrazolopyrimidine core and its substituents.

Infrared Spectroscopy

Key IR bands would likely include:

  • OH stretching (if present in the hydroxyl tautomeric form)

  • C=O stretching (if present in the keto tautomeric form)

  • C=N and C=C stretching vibrations from the heterocyclic rings

  • C-H stretching vibrations from methyl groups

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